2,2-Dibutyl-1,3,2-dioxastannolane

Catalog No.
S1939428
CAS No.
3590-59-8
M.F
C10H22O2Sn
M. Wt
292.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dibutyl-1,3,2-dioxastannolane

CAS Number

3590-59-8

Product Name

2,2-Dibutyl-1,3,2-dioxastannolane

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannolane

Molecular Formula

C10H22O2Sn

Molecular Weight

292.99 g/mol

InChI

InChI=1S/2C4H9.C2H4O2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-2H2;/q;;-2;+2

InChI Key

STWBEJNHFFEKHC-UHFFFAOYSA-N

SMILES

CCCC[Sn]1(OCCO1)CCCC

Canonical SMILES

CCCC[Sn]1(OCCO1)CCCC

The exact mass of the compound 2,2-Dibutyl-1,3,2-dioxastannolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dibutyl-1,3,2-dioxastannolane (CAS 3590-59-8) is a pre-formed, cyclic dibutyltin acetal primarily utilized as a highly efficient organotin catalyst and dual-role initiator in advanced organic synthesis and polymer chemistry. Unlike standard dibutyltin oxide (DBTO) which requires harsh in situ activation, this pre-formed solid complex offers immediate catalytic activity for the regioselective mono-functionalization (acylation, alkylation, tosylation) of vicinal diols and polyols [1]. Furthermore, its well-defined Sn(IV) alkoxide structure makes it a highly controlled, single-component initiator-catalyst for the ring-opening polymerization (ROP) of cyclic esters and diketomorpholines [2]. For industrial buyers, procuring the pre-formed acetal shifts the burden of azeotropic water removal away from the main API reactor, enabling ultra-low catalyst loadings, superior impurity profiles, and streamlined manufacturing workflows.

Attempting to substitute pre-formed 2,2-dibutyl-1,3,2-dioxastannolane with cheaper, generic dibutyltin oxide (DBTO) or standard tin(II) octoate (Sn(Oct)2) introduces severe process liabilities. In regioselective functionalization, using DBTO typically requires stoichiometric quantities and prolonged azeotropic reflux (110–114 °C) to generate the active stannylene acetal in situ, which leaves massive tin residues in the final product that necessitate expensive, yield-destroying recrystallization steps [1]. In polymer synthesis, substituting this compound with the industry-standard Sn(Oct)2 requires the addition of a separate alcohol initiator (e.g., ethylene glycol). This dual-component approach often suffers from stoichiometric mismatch and incomplete initiation, leading to broadened molecular weight distributions and poor end-group fidelity in telechelic polymers [2]. Procuring the exact pre-formed acetal eliminates these variables, ensuring precise 1:1 catalyst-initiator stoichiometry and enabling sub-0.1 mol% catalyst loadings.

Ultra-Low Catalyst Loading and Tin Residue Reduction in API Synthesis

In the regioselective mono-tosylation of vicinal diols, pre-formed 2,2-dibutyl-1,3,2-dioxastannolane functions as a highly active generic Sn-acetal catalyst. Patent literature demonstrates that utilizing this pre-formed compound allows catalyst loadings to be reduced to between 0.1 mol% and 0.005 mol%, maintaining high conversion and regioselectivity [1]. In contrast, standard in situ methods utilizing DBTO often require stoichiometric (100 mol%) amounts or, at best, 2 mol% loadings. This massive reduction in tin usage ensures that residual tin in the final Active Pharmaceutical Ingredient (API) remains in the lower ppm range.

Evidence DimensionCatalyst loading requirement for regioselective mono-tosylation
Target Compound Data0.1 mol% to 0.005 mol% loading
Comparator Or Baseline100 mol% (stoichiometric DBTO) or 2 mol% (optimized DBTO catalytic protocols)
Quantified DifferenceUp to a 20,000-fold reduction in required tin loading
ConditionsCatalytic mono-tosylation of vicinal diols at lab and pilot scale

Drastically lowering tin concentration eliminates the need for labor-intensive and expensive downstream recrystallization to meet strict pharmaceutical heavy-metal limits.

Single-Component Precision in Ring-Opening Polymerization (ROP)

For the synthesis of polydepsipeptides and block copolymers from diketomorpholines (DKMs) or lactones, 2,2-dibutyl-1,3,2-dioxastannolane acts as a dual-role Sn(IV) initiator and catalyst. Because the ethylene glycol moiety is pre-coordinated to the tin center, it guarantees a perfect 1:1 stoichiometry of initiation sites to catalytic metal centers[1]. The conventional baseline relies on a two-component system using Sn(Oct)2 as the catalyst and free ethylene glycol as the initiator, which is prone to coordination inefficiencies and side reactions.

Evidence DimensionInitiator-to-catalyst stoichiometry and system complexity
Target Compound Data1:1 exact stoichiometric coordination (single-component Sn(IV) complex)
Comparator Or BaselineVariable coordination (dual-component Sn(Oct)2 + free ethylene glycol)
Quantified DifferenceElimination of free-initiator side reactions and exact control over chain end-groups
ConditionsRing-opening polymerization of DKMs at 140 °C

Ensures high end-group fidelity and predictable molecular weights, which are critical quality attributes for biomedical hydrogels and telechelic polymer precursors.

Elimination of Azeotropic Dehydration Steps in Reactor Workflows

The in situ generation of stannylene acetals from generic DBTO and a diol requires azeotropic water removal in toluene at 110–114 °C for up to 5 hours to drive the condensation reaction to completion [1]. By procuring pre-formed 2,2-dibutyl-1,3,2-dioxastannolane, this energy-intensive and time-consuming activation step is entirely bypassed. The solid pre-formed catalyst can be added directly to the reaction mixture at 25 °C, immediately initiating the regioselective functionalization cycle without exposing sensitive diol substrates to prolonged thermal stress.

Evidence DimensionReactor time and temperature for catalyst activation
Target Compound Data0 hours at 25 °C (direct addition of pre-formed catalyst)
Comparator Or Baseline5 hours at 110–114 °C (in situ generation from DBTO)
Quantified DifferenceSaves 5 hours of reactor time and avoids >110 °C thermal exposure
ConditionsPreparation and execution of stannylene acetal-mediated regioselective derivatization

Streamlines industrial manufacturing workflows, reduces energy costs, and protects thermally labile pharmaceutical intermediates from degradation.

Regioselective Mono-Tosylation and Acylation of APIs

Where ultra-low tin residues are mandatory. By using the pre-formed acetal as a catalyst at <0.1 mol%, manufacturers can achieve high regioselectivity on vicinal diols while easily meeting ppm-level heavy metal specifications without extra purification steps [1].

Synthesis of Telechelic Polydepsipeptides and Biomedical Hydrogels

Where exact molecular weight control and end-group fidelity are required. The compound serves as a precise, single-component initiator-catalyst for the ring-opening polymerization of diketomorpholines and lactones, outperforming dual-component Sn(Oct)2 systems [2].

Thermally Sensitive Carbohydrate Functionalization

Where substrates cannot survive the harsh azeotropic reflux required to activate generic DBTO. The pre-formed compound allows for immediate, room-temperature catalytic activation of polyols and carbohydrates for downstream protection or modification [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3590-59-8

Dates

Last modified: 04-14-2024

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